molecular formula C22H25NO4 B2550575 (1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide CAS No. 1428367-37-6

(1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide

Cat. No. B2550575
CAS RN: 1428367-37-6
M. Wt: 367.445
InChI Key: OJIJXXBZWOUBMF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and a common motif in medicinal chemistry due to its high stability. Attached to this core is a carboxamide group, which is a common functional group in bioactive molecules. The molecule also contains a benzo[d][1,3]dioxol-5-yloxy group, which is a type of ether that could potentially increase the compound’s solubility in organic solvents .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The ether group might be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the adamantane core could make the compound relatively non-polar and insoluble in water, while the carboxamide and ether groups could potentially increase its solubility in organic solvents .

Scientific Research Applications

Organic Synthesis

The compound has been used in the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit . These compounds have been characterized by elemental analysis and various spectroscopic techniques .

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antifungal Activity

The compound has been used in the synthesis of new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties . These derivatives have shown remarkable antifungal activity .

Metal-Organic Frameworks (MOFs)

Dioxole functionalized metal–organic frameworks (MOFs) have been synthesized using a combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions . These MOFs have different physical properties and potential applications .

Antitumor Activity

The compound has been used in the synthesis of novel bioactive compounds of the class, named LASSBio-294, which has shown inotropic and vasodilatory effects .

Antimicrobial Activity

The compound has been used in the synthesis of novel benzo[d][1,3]dioxole substituted organo selenium compounds . These compounds have shown antimicrobial activity .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-21(22-11-15-7-16(12-22)9-17(8-15)13-22)23-5-1-2-6-25-18-3-4-19-20(10-18)27-14-26-19/h3-4,10,15-17H,5-9,11-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIJXXBZWOUBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC#CCOC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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